Gold(1+);tetrabutylazanium;dichloride
Description
The compound "Gold(1+);tetrabutylazanium;dichloride" (systematic name: tetrabutylammonium dichloroaurate(I)) is a gold(I) complex with the formula [N(C₄H₉)₄][AuCl₂]. It consists of a linear [AuCl₂]⁻ anion stabilized by a tetrabutylammonium ([N(C₄H₉)₄]⁺) counterion. This compound is notable for its role in gold coordination chemistry, where the tetrabutylammonium cation enhances solubility in organic solvents, facilitating its use in synthetic and catalytic applications. The linear geometry of the [AuCl₂]⁻ anion (bond angle ~180°) is characteristic of Au(I) complexes, which typically adopt two-coordinate structures due to relativistic effects .
Properties
Molecular Formula |
C16H36AuCl2N |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
gold(1+);tetrabutylazanium;dichloride |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChI Key |
XZONJCOZEGOEDY-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].[Au+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold(1+);tetrabutylazanium;dichloride typically involves the reaction of gold chloride with tetrabutylammonium chloride in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NBu4Cl→[NBu4][AuCl2]
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Gold(1+);tetrabutylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The gold ion can be oxidized to higher oxidation states.
Reduction: The gold ion can be reduced to its metallic form.
Substitution: The chloride ions can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as phosphines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state gold compounds.
Reduction: Metallic gold.
Substitution: Gold complexes with different ligands.
Scientific Research Applications
Gold(1+);tetrabutylazanium;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of gold nanoparticles and as a precursor for other gold compounds.
Mechanism of Action
The mechanism of action of Gold(1+);tetrabutylazanium;dichloride involves its interaction with molecular targets, such as proteins and enzymes. The gold ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Coordination Geometry : Unlike the linear [AuCl₂]⁻ anion, multinuclear Au(I) complexes (e.g., [Au₄(ArNC(H)NAr)₄]) exhibit tetrahedral or dinuclear geometries due to bridging amidinate ligands . Gold(III) chloride adopts a square planar geometry, reflecting its higher oxidation state .
- Bonding : Au–Cl bonds in [AuCl₂]⁻ (~2.28 Å) are slightly shorter than in AuCl₃ (~2.29 Å), consistent with differences in oxidation states (Au⁺ vs. Au³⁺) .
Electrochemical and Catalytic Properties
- [AuCl₂]⁻ : Exhibits reversible redox behavior in cyclic voltammetry (CV) with E₁/₂ ~ +0.5 V vs. Ag/AgCl, attributed to the Au⁺/Au³⁺ couple. Used in catalysis for C–C coupling reactions .
- Multinuclear Au(I) complexes : Show luminescence and catalytic activity in oxidative addition reactions. For example, [Au₃(2,6-Me₂-form)₂(THT)Cl] catalyzes C–H bond activation due to its dinuclear Au–Au interactions .
- Gold(III) chloride : Strong oxidizing agent but less catalytically versatile due to its propensity for ligand substitution .
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